

An In-depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Bromophenyl)-1H-benzimidazole

Cat. No.: B1266510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Bromophenyl)-1H-benzimidazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological activities, including its roles as an anticancer, antimicrobial, and antifungal agent. The guide also presents methodologies for key biological assays and visualizes potential mechanisms of action and experimental workflows through detailed diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties

2-(2-Bromophenyl)-1H-benzimidazole, identified by the CAS number 13275-42-8, is an aromatic heterocyclic compound.^{[1][2]} Its structure, featuring a benzimidazole core substituted with a 2-bromophenyl group, imparts a unique combination of properties that make it a valuable scaffold in various scientific fields.

Structural and General Properties

Property	Value	Reference
CAS Number	13275-42-8	[1] [2]
Molecular Formula	C ₁₃ H ₉ BrN ₂	[1]
Molecular Weight	273.13 g/mol	[2]
IUPAC Name	2-(2-bromophenyl)-1H-benzimidazole	
Synonyms	2-(o-bromophenyl)benzimidazole, G 641	[1]
Appearance	White to off-white crystalline solid	

Physicochemical Properties

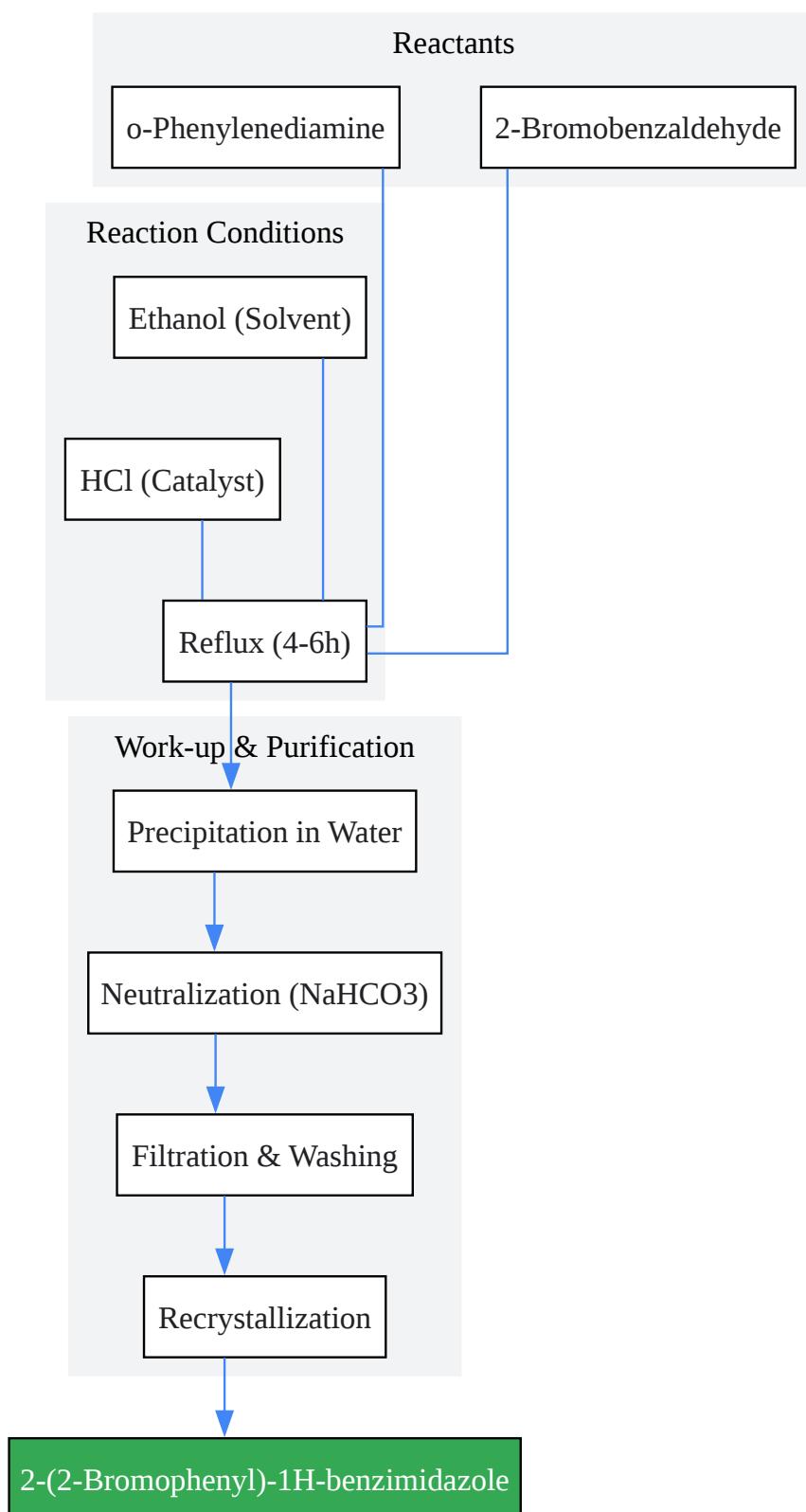
Property	Value	Reference
Melting Point	239-243 °C	
Boiling Point	446.6 ± 47.0 °C (Predicted)	
Density	1.546 ± 0.06 g/cm ³ (Predicted)	
pKa	11.10 ± 0.10 (Predicted)	
LogP	3.99 (Predicted)	

Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole

The synthesis of 2-aryl-1H-benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde. The following is a representative experimental protocol for the synthesis of **2-(2-Bromophenyl)-1H-benzimidazole**.

Experimental Protocol: Condensation Reaction

Materials:


- o-Phenylenediamine
- 2-Bromobenzaldehyde
- Ethanol
- Hydrochloric Acid (4N)
- Sodium Bicarbonate (saturated solution)
- Distilled water
- Filter paper
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Beaker
- Büchner funnel

Procedure:

- In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
- To this solution, add 2-bromobenzaldehyde (1.0 eq).
- Add 4N hydrochloric acid (catalytic amount) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice-cold water.

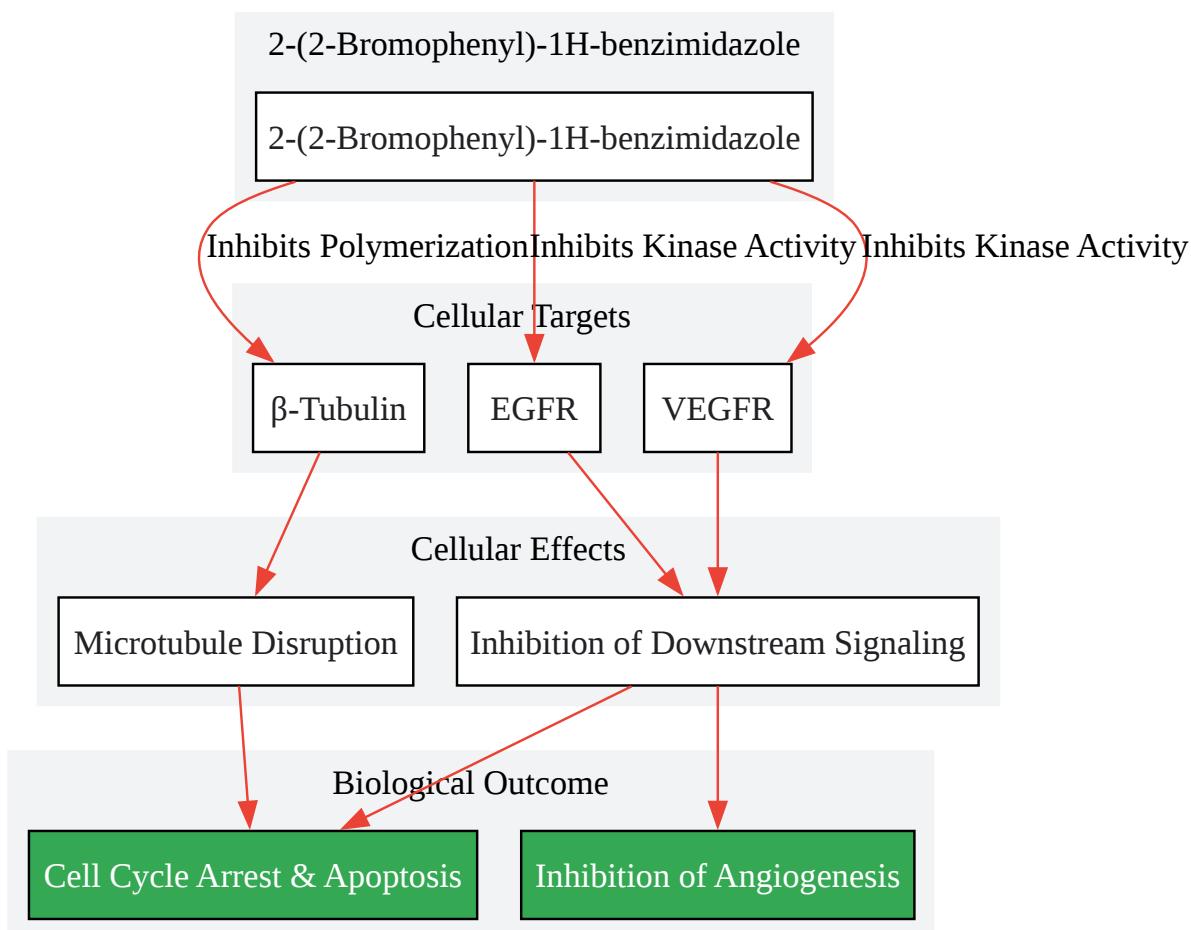
- Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- The crude product will precipitate out of the solution.
- Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.
- Dry the product in a desiccator.
- For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(2-Bromophenyl)-1H-benzimidazole**.

Biological Activities and Potential Applications


Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. **2-(2-Bromophenyl)-1H-benzimidazole**, as a member of this family, is an area of active research for its potential therapeutic applications.

Anticancer Activity

Benzimidazole-based compounds have been extensively investigated as anticancer agents. Their mechanisms of action are often multifactorial and can include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Furthermore, some benzimidazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Potential Anticancer Mechanisms:

- **Tubulin Polymerization Inhibition:** Benzimidazoles can bind to the colchicine-binding site on β -tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with cell division, leading to apoptosis.
- **EGFR and VEGFR Kinase Inhibition:** These receptor tyrosine kinases are crucial for cancer cell proliferation, survival, and angiogenesis. Inhibition of their kinase activity can block downstream signaling cascades.

[Click to download full resolution via product page](#)

Caption: Potential anticancer mechanisms of **2-(2-Bromophenyl)-1H-benzimidazole**.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have also demonstrated significant antimicrobial and antifungal properties. Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes or disruption of cellular structures. For instance, in fungi, benzimidazoles are known to interfere with microtubule assembly, similar to their anticancer effects.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line, such as MCF-7 (human breast adenocarcinoma).

Materials:

- **2-(2-Bromophenyl)-1H-benzimidazole**
- MCF-7 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- PBS (Phosphate-Buffered Saline)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of **2-(2-Bromophenyl)-1H-benzimidazole** in DMEM. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

- **2-(2-Bromophenyl)-1H-benzimidazole**
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- DMSO
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator

Procedure:

- Compound Preparation: Prepare a stock solution of **2-(2-Bromophenyl)-1H-benzimidazole** in DMSO.
- Serial Dilution: Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate.
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Applications in Materials Science

Beyond its biological activities, **2-(2-Bromophenyl)-1H-benzimidazole** and its derivatives are being explored for their applications in materials science. Their rigid, planar structure and potential for π - π stacking make them suitable candidates for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The presence of the bromine atom also provides a reactive handle for further functionalization to tune the electronic properties of the molecule.

Conclusion

2-(2-Bromophenyl)-1H-benzimidazole is a versatile molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its established role as a key heterocyclic scaffold, combined with the reactivity imparted by the bromophenyl group, makes it a valuable building block for the development of novel therapeutic agents and advanced materials. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp₂Cl₂ Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Bromophenyl)-1H-benzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266510#2-2-bromophenyl-1h-benzimidazole-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com